N-(4-{2-[4-(2-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide
Description
N-(4-{2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a 2-fluorophenyl group and linked to a benzenesulfonylacetamide moiety. The pyrimidinone scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., dihydrofolate reductase, kinase targets) . The fluorine atom at the phenyl ring enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[4-(2-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c1-13(26)24-31(29,30)15-8-6-14(7-9-15)23-19(27)11-25-12-22-18(10-20(25)28)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNULJXFSWEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step procedure, typically beginning with the functionalization of the fluorophenyl group. Key steps may include:
Formation of the 2-fluorophenyl intermediate: : Initiating with the nitration of fluorobenzene followed by reduction and acylation reactions.
Construction of the pyrimidine ring: : Using reagents like urea and ethyl acetoacetate under controlled conditions to form the 1,6-dihydropyrimidinone core.
Coupling reactions: : Utilizing amide coupling reagents like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to link the sulfonamide and acetamide groups to the fluorophenyl-pyrimidine backbone.
Industrial Production Methods: Scaling up for industrial production would involve optimizing reaction conditions, ensuring yield efficiency, and developing purification techniques. Methods such as crystallization and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, possibly transforming the 1,6-dihydropyrimidine ring into more oxidized pyrimidine derivatives.
Reduction: : Reduction reactions might target the carbonyl groups or the sulfonyl groups, reducing them to their respective alcohols or thiols.
Substitution: : Various substitution reactions can occur on the aromatic rings, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substituting agents: : Halides, amines, and other nucleophiles under appropriate pH conditions.
Major Products Formed from These Reactions
Oxidation: : Oxidized pyrimidine derivatives.
Reduction: : Alcohols or thiols derivatives.
Substitution: : A wide variety of substituted aromatic compounds, depending on the reagent used.
Scientific Research Applications
Chemistry: This compound is used as a precursor or intermediate in organic synthesis, enabling the production of more complex molecules.
Biology: It can be utilized in biochemical assays to study enzyme interactions due to its sulfonamide group, which mimics natural substrates of certain enzymes.
Industry: Its application in industry may extend to material science, where such complex molecules contribute to the development of advanced polymers or coatings.
Mechanism of Action
The precise mechanism of action would depend on its application, but generally, sulfonamides act by mimicking natural substrates and binding to active sites of enzymes, thereby inhibiting enzyme function. The fluorophenyl group enhances its binding affinity and specificity. Pathways involved could include inhibition of folate synthesis in microorganisms or interaction with DNA/RNA synthesis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide ()
- Structural Differences: The pyrimidinone ring in the target compound is substituted with a 2-fluorophenyl group, whereas this analog features a 4-hydroxy-6-methylpyrimidin-2-ylsulfanyl moiety. The linker in the target compound is an acetamido group, while this analog uses a sulfanyl (-S-) bridge.
- Functional Implications :
- The sulfanyl group in the analog may reduce metabolic stability compared to the acetamido linker in the target compound, which is more resistant to enzymatic cleavage .
- The methyl and hydroxy substituents in the analog could enhance water solubility but may compromise membrane permeability relative to the fluorophenyl group’s lipophilicity .
S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] ()
- Structural Differences: The target compound’s pyrimidinone is replaced with a tetrahydropyrimidin-2-ylthio group in B13. B13 incorporates a 4-hydroxyphenyl substituent instead of the 2-fluorophenyl group.
- The 4-hydroxyphenyl group in B13 could increase polarity, enhancing solubility but possibly limiting blood-brain barrier penetration compared to the fluorophenyl group .
Data Table: Key Structural and Hypothesized Functional Differences
Biological Activity
N-(4-{2-[4-(2-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula, which includes multiple functional groups that may contribute to its biological activity. The IUPAC name for this compound is this compound. Its molecular weight is approximately 574.6 g/mol, indicating a relatively large and complex structure that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C33H26F4N2O3 |
| Molecular Weight | 574.6 g/mol |
| Solubility | Soluble in DMSO, DMF |
| LogP | 3.5 |
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic properties of related compounds in the N-(benzene sulfonyl)acetamide class. For instance, derivatives such as 9a and 9b have shown significant inhibitory activity against cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1). The IC50 values for these compounds were reported as follows:
- COX-2 :
- 9a: 0.011 μM
- 9b: 0.023 μM
- 5-LOX :
- 9a: 0.046 μM
- 9b: 0.31 μM
- TRPV1 :
- 9a: 0.008 μM
- 9b: 0.14 μM
These findings suggest that compounds similar to this compound could potentially serve as effective anti-inflammatory agents .
Pharmacokinetics
In vivo studies have demonstrated favorable pharmacokinetic profiles for these compounds. For example, compound 9a exhibited high oral bioavailability (96.8%) and a significant maximum concentration (Cmax) of approximately 5807 ng/mL when administered at a dosage of 10 mg/kg in SD rats. This suggests that such compounds could be promising candidates for further development in therapeutic applications .
The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in inflammatory pathways, particularly COX-2 and TRPV1, which play critical roles in pain signaling and inflammation . The structural features of the compound, including the sulfonamide and acetamide groups, are believed to enhance binding affinity to these targets.
Study on Related Compounds
A study published in early 2023 evaluated a series of N-(benzene sulfonyl)acetamide derivatives for their anti-inflammatory effects. Among these, compounds with structural similarities to this compound were found to significantly reduce inflammation in animal models of pain . The study highlighted the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Other Derivatives
Comparative studies have also been conducted on various derivatives to assess their biological efficacy against different targets. For instance, certain pyrazine derivatives showed promising results against cancer cell lines, indicating that modifications in the chemical structure can lead to diverse biological activities . This reinforces the potential versatility of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
